

2-Hydroxyethyl Myristate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl myristate*

Cat. No.: B1217589

[Get Quote](#)

CAS Number: 22122-18-5

Chemical Formula: C₁₆H₃₂O₃

Molecular Weight: 272.42 g/mol

Synonyms: 2-Hydroxyethyl tetradecanoate, Ethylene glycol monomyristate

Chemical Structure

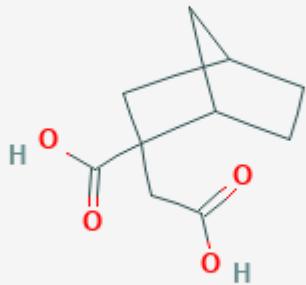


Figure 1. Chemical Structure of **2-Hydroxyethyl myristate**.

Introduction

2-Hydroxyethyl myristate is the ester of myristic acid and ethylene glycol. It functions as an emollient, solvent, and consistency agent, finding applications in the cosmetics and pharmaceutical industries.^[1] Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a lipophilic fatty acid chain, makes it a subject of interest for drug delivery systems, particularly in topical and transdermal formulations. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and potential applications in drug development, with a focus on experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxyethyl myristate** is presented in Table 1. This data is crucial for formulation development, enabling scientists to predict its solubility, stability, and compatibility with other excipients.

Property	Value	Reference
CAS Number	22122-18-5	[1]
Molecular Formula	C16H32O3	[1]
Molecular Weight	272.42 g/mol	[1]
Appearance	White solid	MySkinRecipes
Melting Point	44-45 °C	MySkinRecipes
Boiling Point	382.2 °C at 760 mmHg	MySkinRecipes
Purity	94.5-100%	MySkinRecipes

Table 1. Physicochemical properties of **2-Hydroxyethyl myristate**.

Synthesis

The synthesis of **2-Hydroxyethyl myristate** can be achieved through the esterification of myristic acid with ethylene glycol. Enzymatic synthesis using lipases offers a green and

efficient alternative to traditional chemical methods, operating under mild conditions with high specificity.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is adapted from a general method for the enzymatic synthesis of fatty acid esters.

[2]

Materials:

- Myristic acid
- Ethylene glycol
- Immobilized lipase (e.g., from *Candida antarctica*, Novozym 435)
- Anhydrous solvent (e.g., hexane or toluene)
- Molecular sieves (3Å, activated)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer with heating mantle
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve myristic acid in the anhydrous solvent. Add ethylene glycol to the mixture. A typical molar ratio of ethylene glycol to myristic acid is 2:1 to ensure complete conversion of the acid.

- Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of myristic acid.
- Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the flask to remove the water produced during the esterification, which drives the reaction equilibrium towards the product.
- Reaction Conditions: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to a temperature between 40°C and 60°C with constant stirring. The optimal temperature will depend on the specific lipase used.
- Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of myristic acid and the formation of the product.
- Enzyme Recovery: After the reaction is complete (typically 4-24 hours), cool the mixture and separate the immobilized lipase by filtration. The recovered lipase can be washed with the solvent and dried for reuse.
- Product Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted myristic acid, followed by washing with distilled water until the aqueous layer is neutral.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified **2-Hydroxyethyl myristate**.

Synthesis and Purification Workflow

Figure 2. Workflow for the Enzymatic Synthesis of 2-Hydroxyethyl Myristate

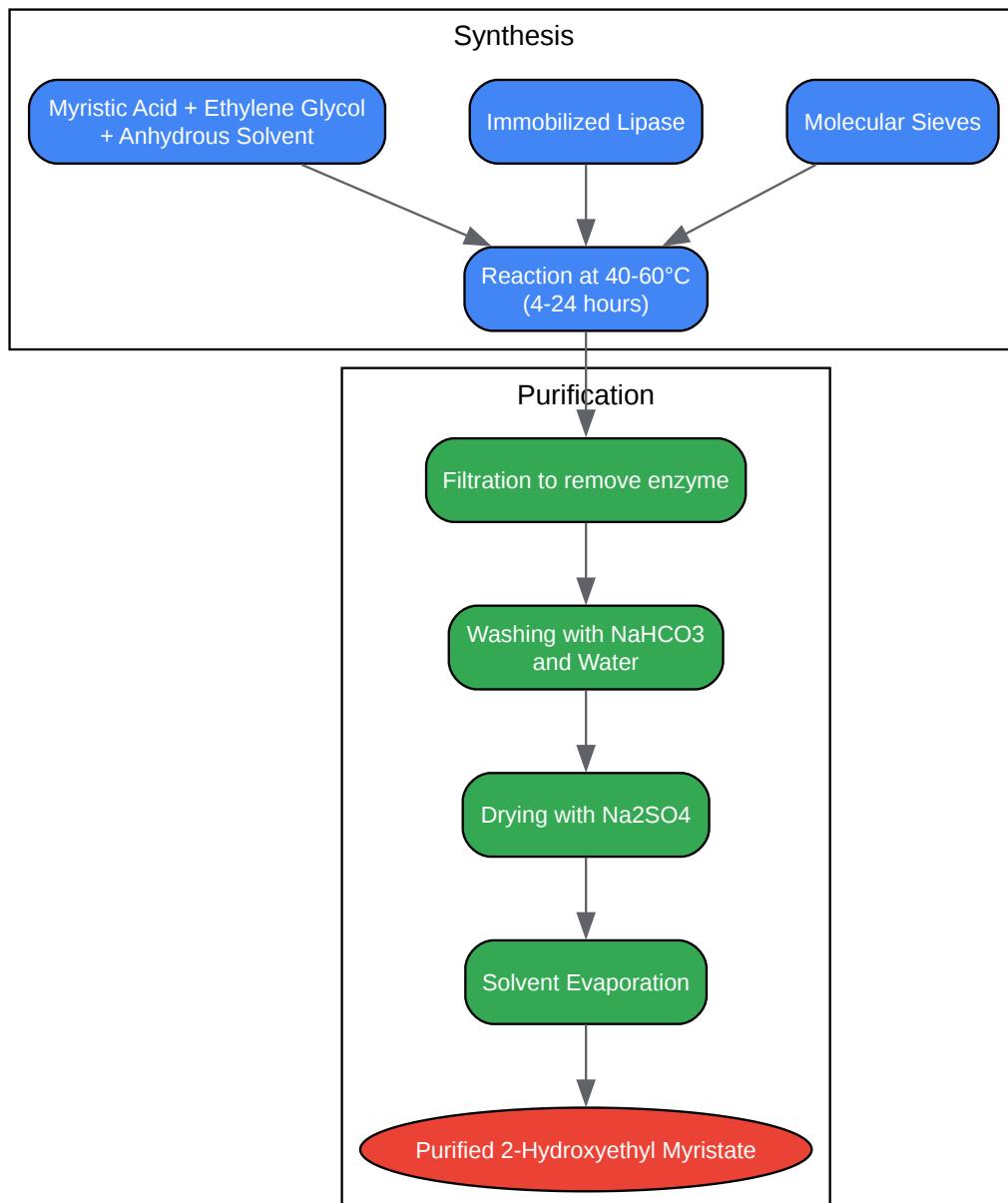
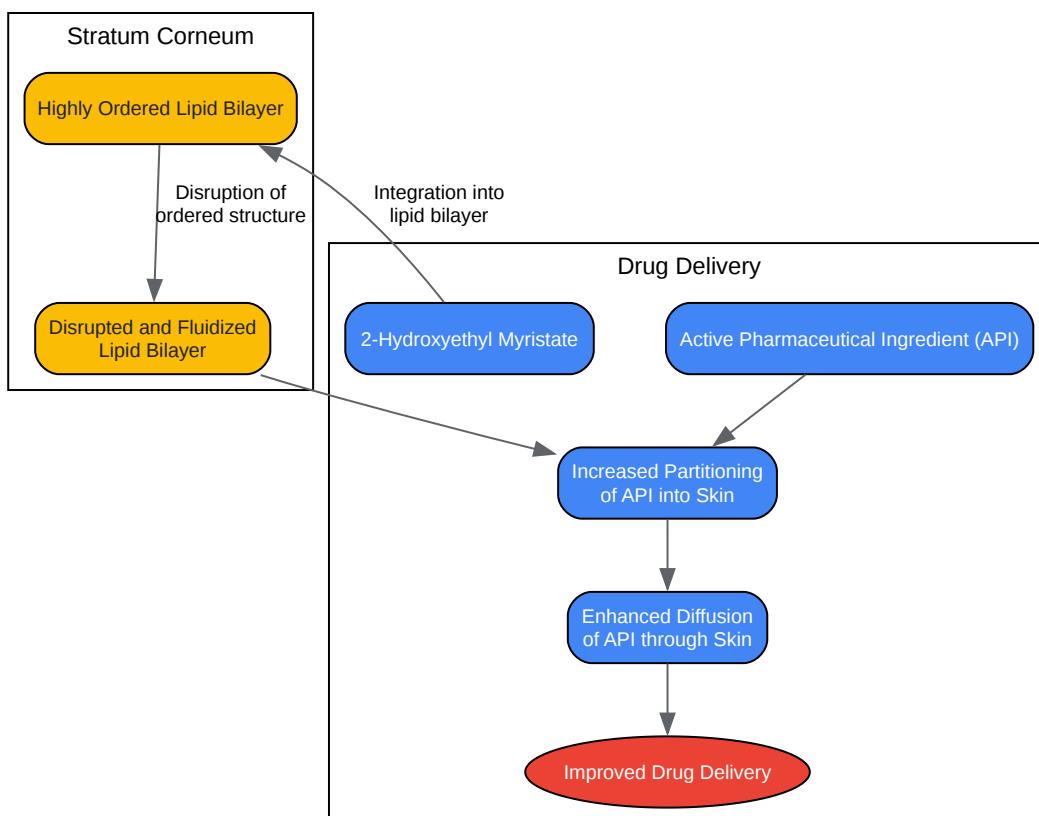



Figure 3. Proposed Mechanism of 2-Hydroxyethyl Myristate as a Skin Penetration Enhancer

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Hydroxyethyl Myristate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217589#2-hydroxyethyl-myristate-cas-number-and-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com